molecular formula C24H24FN5O2 B2728894 9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848686-06-6

9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2728894
CAS No.: 848686-06-6
M. Wt: 433.487
InChI Key: YYBRIXAROMGMSR-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

The compound is structurally related to a group of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed to target multiple pathways involved in neurodegenerative diseases. These compounds have shown promise in acting as dual-target-directed ligands, inhibiting both adenosine receptors and monoamine oxidases (MAO). This dual inhibition approach is beneficial for the symptomatic and potentially disease-modifying treatment of neurodegenerative diseases. By targeting adenosine receptors, these compounds can modulate neurotransmitter release, while inhibition of MAO-B may help in reducing oxidative stress, a key factor in the progression of neurodegenerative disorders (Brunschweiger et al., 2014).

Synthesis and Potential Antiviral Activity

Related research on the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine derivatives, from which the chemical structure of interest may derive, indicates a methodology for creating compounds with potential biological activity. While the direct antiviral properties of 9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have not been explicitly reported, the synthetic pathways and the functional groups involved suggest possible pharmacological applications, including antiviral activities, by analogy (Kelley & McLean, 1986).

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-15-11-16(2)13-19(12-15)28-9-4-10-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-5-7-18(25)8-6-17/h5-8,11-13H,4,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRIXAROMGMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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